N-((4-(2,5-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2,5-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C31H33FN6O4S2 and its molecular weight is 636.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Design and Synthesis
The design and synthesis of complex molecules, including those with a piperidine or benzamide moiety, play a crucial role in drug discovery and development. These compounds often exhibit specific biological activities, making them potential candidates for therapeutic applications. For example, the synthesis of novel heterospirocyclic 3-amino-2H-azirines as synthons for heterocyclic α-amino acids demonstrates the innovative approaches in creating molecules with unique structural features, potentially leading to new drug candidates with improved pharmacological profiles (Strässler, Linden, & Heimgartner, 1997).
Pharmacological Applications
The compound's pharmacological characterization, especially as an antagonist or inhibitor, is vital for understanding its therapeutic potential. Compounds with activity against specific receptors or enzymes can lead to the development of drugs for treating diseases like cancer, depression, or infectious diseases. For instance, the identification of cytochrome P450 enzymes involved in the oxidative metabolism of a novel antidepressant highlights the importance of understanding a drug's metabolic pathways for its safe and effective use (Hvenegaard et al., 2012).
Antimicrobial and Antipathogenic Activities
The synthesis and evaluation of new thiourea derivatives for their antimicrobial and antipathogenic activities indicate the ongoing search for more effective agents against microbial infections. These studies are crucial in the face of rising antibiotic resistance, showcasing the potential for novel compounds to serve as the basis for developing new antimicrobial drugs (Limban, Marutescu, & Chifiriuc, 2011).
Antineoplastic and Anti-inflammatory Potential
Research into compounds with antineoplastic and anti-inflammatory activities is significant for addressing the global burden of cancer and inflammatory diseases. The evaluation of a new 1, 2, 4 - triazole derivative against Dalton’s lymphoma ascitic in mice exemplifies the exploration of new therapeutic agents that could potentially lead to effective treatments for cancer (Arul & Smith, 2016).
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33FN6O4S2/c1-21-6-7-22(2)27(18-21)38-28(35-36-31(38)43-20-29(39)34-25-12-10-24(32)11-13-25)19-33-30(40)23-8-14-26(15-9-23)44(41,42)37-16-4-3-5-17-37/h6-15,18H,3-5,16-17,19-20H2,1-2H3,(H,33,40)(H,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDEKNUIGHDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33FN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.